Flunixin meglumine is a potent non-narcotic analgesic agent. [] It is a nonsteroidal anti-inflammatory drug (NSAID) commonly employed in veterinary medicine. [, , , ] Flunixin is primarily utilized for its anti-inflammatory, antipyretic (fever-reducing), and analgesic (pain-relieving) properties in a variety of animal species. [, , ] It is frequently used to treat inflammatory processes, pain, and pyrexia (fever) in livestock and companion animals. [, ]
Mechanism of Action
Flunixin meglumine is a non-narcotic analgesic agent that functions as a non-selective inhibitor of cyclooxygenase (COX). [, , , ] It preferentially inhibits COX-1 over COX-2. [, ] COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. [, , , , ] By inhibiting COX, flunixin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, antipyretic, and analgesic effects. [, , , , , ] Flunixin has also demonstrated the ability to inhibit the activation of nuclear factor kappa B (NFκB), a proinflammatory transcription factor, suggesting an additional mechanism for its anti-inflammatory effects. []
Physical and Chemical Properties Analysis
Inflammatory Response Modulation: Flunixin effectively attenuates the inflammatory response to endotoxin challenge in various animal models, including heifers and horses. [, ] It effectively blocks endotoxin-induced prostanoid production and inflammation. []
Pain Management: Studies have demonstrated the analgesic efficacy of flunixin in horses with navicular disease, indicating its potential in managing pain associated with musculoskeletal conditions. [, ]
Gastrointestinal Effects: Research on the effects of flunixin on the gastrointestinal tract has shown its ability to reduce short circuit current in equine colonic mucosa, suggesting a potential impact on prostaglandin-mediated chloride secretion. []
Pharmacokinetic Interactions: Studies have investigated the pharmacokinetic interactions between flunixin and other drugs, including enrofloxacin, in various species, including mice and dogs. [, ] These studies highlight the importance of considering potential drug interactions when administering flunixin concurrently with other medications.
Milk Residues: Research has focused on understanding the secretion of flunixin and its metabolites into milk, with a particular emphasis on the role of the ABCG2 transporter. [, ]
Related Compounds
5-Hydroxyflunixin
Compound Description: 5-Hydroxyflunixin is the primary metabolite of flunixin in many species, including cattle [, , ]. It is formed through metabolic processes in the body, primarily in the liver. Like flunixin, 5-hydroxyflunixin also exhibits anti-inflammatory activity. It is often used as a marker residue for regulatory purposes, as its presence in milk or tissues can indicate prior exposure to flunixin [, ].
Relevance: 5-Hydroxyflunixin is a key metabolite of flunixin, sharing a similar structure and exhibiting some degree of anti-inflammatory activity [, ]. Studying its pharmacokinetics and depletion patterns helps establish withdrawal times for flunixin in food-producing animals [, ].
Flunixin Glucuronide
Compound Description: Flunixin glucuronide is a conjugated metabolite of flunixin formed through glucuronidation, a metabolic process that attaches glucuronic acid to the drug molecule [, ]. This conjugation typically makes compounds more water-soluble, facilitating their elimination from the body.
Relevance: Flunixin glucuronide is a significant metabolite of flunixin, and its presence in milk highlights the importance of considering metabolite residues in food safety []. The formation of acyl glucuronide metabolites, like this one, could have pharmacokinetic and pharmacodynamic implications for flunixin [].
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 (PGE2) is a lipid mediator belonging to the prostaglandin family. Prostaglandins are signaling molecules produced in the body that play a role in various physiological processes, including inflammation, pain, and fever [, ].
Relevance: Flunixin, as a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, including PGE2 [, , ]. Therefore, flunixin's ability to reduce PGE2 levels contributes to its anti-inflammatory, analgesic, and antipyretic effects.
Ciprofloxacin
Relevance: While not directly structurally related to flunixin, ciprofloxacin is relevant to the research as it is the primary metabolite of enrofloxacin []. The study investigated the potential pharmacokinetic interactions between flunixin and enrofloxacin and assessed whether this co-administration would influence the levels of ciprofloxacin.
Thromboxane B2 (TXB2)
Relevance: The research investigated the effects of flunixin on thromboxane B2 (TXB2) concentrations in horses []. The study aimed to understand how flunixin, as a COX inhibitor, influenced the production of TXB2. This relationship is important because COX enzymes are involved in the production of thromboxane A2.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Flunixin(1-) is a monocarboxylic acid anion that is the conjugate base of flunixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a flunixin.
Floctafenine is an organic molecular entity. Floctafenine is an anti-inflammatory analgesic similar in action to aspirin. Floctafenine inhibits prostaglandin synthesis.
Flomoxef is a second-generation oxacephem antibiotic in which the oxazine ring is substituted at C-3 with a hydroxyethyl-substituted tetrazolylthiomethyl group and the azetidinone ring carries 7alpha-methoxy and 7beta-{2-[(difluoromethyl)thiomethyl]acetamido} substituents. It has a role as an antibacterial drug. It is a N-acyl-amino acid, an oxacephem and an organonitrogen heterocyclic antibiotic. Flomoxef has been used in trials studying the treatment of Urinary Tract Infection. Flomoxef is a cephamycin antibiotic with a difluoromethylthio-acetamido group at the 7-beta position of the cephem nucleus, commonly used for postoperative prophylaxis. Flomoxef has activity against epidermides, streptococci, propionibacteria, and both methicillin-resistant and -susceptible Staphylococcus aureus.
Florbetapir F-18 is an aromatic ether consisting of a pyridine ring substituted at position 2 by a 2-{2-[2-((18)F)fluoroethoxy]ethoxy}ethoxy group and at position 5 and a 2-(4-methylaminophenyl)vinyl group. A positron emission tomography imaging ligand for the detection of amyloid aggregation associated with Alzheimer disease. It has a role as a radioactive imaging agent. It is an organofluorine compound, a member of pyridines, an aromatic ether, a (18)F radiopharmaceutical and a substituted aniline. Florbetapir (18F) is a radiopharmaceutical compound containing the radionuclide fluorine-18 bound to the compound florbetapir, a molecule that binds with high affinity to beta amyloid plaque, a peptide that plays a key role in Alzheimer's Disease pathogenesis. Marketed as the product Amyvid, florbetapir 18F is indicated for positron emission tomography (PET) imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline. The radionucleide fluorine-18 was chosen as it has a half life of 110 minutes allowing it to accumulate sufficiently in the brain before undergoing positon emission decay. Florbetapir f-18 is a Radioactive Diagnostic Agent. The mechanism of action of florbetapir f-18 is as a Positron Emitting Activity. Fluorine F 18 Florbetapir is a radioconjugate composed of florbetapir, an amyloid-binding ligand, labeled with the positron-emitting isotope fluorine F 18, that may be used for positron emission tomography (PET) detection of beta-amyloid neuritic plaques. Upon administration, fluorine F 18 florbetapir targets and binds to beta-amyloid neuritic plaques. Upon PET, amyloid neuritic plaques can be visualized, and the amount of amyloid neuritic plaque present may be indicative of Alzheimer's disease (AD) or other types of neurologic conditions.